molecular formula C11H9ClN2O2 B1491922 6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098045-20-4

6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1491922
CAS RN: 2098045-20-4
M. Wt: 236.65 g/mol
InChI Key: UROBTEHJBGGEPM-UHFFFAOYSA-N
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Description

“6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine . Pyrimidine and its derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, one study reported a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound . This reaction provides a simple method for the preparation of pyrimidine derivatives with potential synthetic and pharmacological interest .


Molecular Structure Analysis

Pyrimidine ring is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature . It has attracted tremendous attention due to its wide usage in medicinal chemistry research .


Chemical Reactions Analysis

Pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary. For instance, one derivative, 6-Hydroxy-5-(2-(octylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)pyrimidine-2,4(1H,3H)-dione, is a yellow powder with a melting point of 216–218 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis of Pyrimidine Derivatives

    A study presented an efficient method for synthesizing new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives through a three-component, one-pot process. This synthesis utilized 6-amino-l,3-dimethyluracil, aldehyde, and 2-benzylisothiourea hydrochloride under solvent-free conditions, demonstrating a versatile approach to creating pyrimidine derivatives with potential applications in medicinal chemistry (Bazgir et al., 2008).

  • Novel Heterocycle Derivatives Synthesis

    Another research reported the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds were structurally characterized using various spectral techniques and computational methods, revealing insights into their electronic structures and potential reactivity (Ashraf et al., 2019).

Applications in Chemical Synthesis

  • Construction of Substituted Pyrimidines: A study focused on the facile construction of substituted pyrimido[4,5-d]pyrimidones, highlighting the versatility of pyrimidine derivatives in synthesizing a wide range of chemical structures. This work underscores the importance of pyrimidine derivatives in organic synthesis and potential applications in drug discovery (Hamama et al., 2012).

Biopharmaceutical Properties

  • ADME Properties of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones: Research into the structural diversity of [2,3-d]pyrimidine-2,4(1H,3H)-diones revealed significant variations in biopharmaceutical properties, including solubility, permeability, and intrinsic clearance values. This study highlights the potential of these compounds in the development of new pharmaceuticals with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles (Jatczak et al., 2014).

Future Directions

The future of pyrimidine derivatives in medicinal chemistry is promising. They have wide biological activities and therapeutic applications . The development of new pyrimidine derivatives as anti-inflammatory agents is one of the possible research directions .

Biochemical Analysis

Biochemical Properties

6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity . This interaction is essential for its potential use in cancer therapy, as CDK2 is often overactive in cancer cells.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83 . This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, the compound modulates the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in cancer cell lines

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism results in the formation of various metabolites, some of which may retain biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is actively transported into cells via specific transporters, where it accumulates in the cytoplasm and nucleus . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components . Understanding these factors is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound’s activity and function are influenced by its localization, as it needs to reach its target sites within the cell to exert its effects . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, enhancing its efficacy and specificity .

properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-7(9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROBTEHJBGGEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=O)NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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